molecular formula C10H4Cl6O2 B3256876 2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone CAS No. 2790-71-8

2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone

Cat. No. B3256876
CAS RN: 2790-71-8
M. Wt: 368.8 g/mol
InChI Key: GIOAGCXQKVCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone, also known as TCPTCE, is a synthetic compound that has been widely used in scientific research. It is a ketone derivative of trichloroacetic acid and is known to possess various biochemical and physiological effects.

Mechanism of Action

2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone exerts its effects through the inhibition of ACAT and modulation of PPARγ activity. ACAT inhibition leads to a decrease in the synthesis of cholesterol esters, which can have implications for the treatment of hypercholesterolemia. Modulation of PPARγ activity can lead to changes in glucose and lipid metabolism, which can have implications for the treatment of type 2 diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol esters in cells and in animal models. This compound has also been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity. However, the exact mechanisms by which this compound exerts these effects are not fully understood.

Advantages and Limitations for Lab Experiments

2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone has several advantages for lab experiments. It is a highly specific inhibitor of ACAT and can be used to study the role of ACAT in various biological processes. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds. This compound may also have off-target effects that need to be considered when interpreting results.

Future Directions

There are several future directions for research on 2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone. One area of research is to further elucidate the mechanisms by which this compound exerts its effects on cholesterol metabolism and glucose and lipid metabolism. Another area of research is to explore the potential therapeutic applications of this compound for the treatment of hypercholesterolemia, type 2 diabetes, and obesity. Additionally, further research is needed to explore the potential off-target effects of this compound and to develop more specific inhibitors of ACAT and modulators of PPARγ activity.

Scientific Research Applications

2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone has been widely used in scientific research as a tool to study various biological processes. It is known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme that is involved in the synthesis of cholesterol esters. This compound has also been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.

properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOAGCXQKVCGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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